N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
CAS No.: 1170080-06-4
Cat. No.: VC5741826
Molecular Formula: C14H14N4O4S4
Molecular Weight: 430.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170080-06-4 |
|---|---|
| Molecular Formula | C14H14N4O4S4 |
| Molecular Weight | 430.53 |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H14N4O4S4/c1-2-23-14-18-17-13(25-14)16-12(19)10-5-6-11(22-10)26(20,21)15-8-9-4-3-7-24-9/h3-7,15H,2,8H2,1H3,(H,16,17,19) |
| Standard InChI Key | WMIDODNGBCDWGJ-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide, reflects its intricate architecture. Key components include:
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A furan-2-carboxamide core substituted at position 5 with a sulfamoyl group.
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A thiophen-2-ylmethyl moiety attached to the sulfamoyl nitrogen.
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A 1,3,4-thiadiazole ring substituted at position 2 with an ethylthio group, linked via an amide bond to the furan system.
The molecular formula is inferred as C₁₇H₁₆N₄O₄S₄, with a molecular weight of 468.58 g/mol .
Structural Characterization
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Spectral Data: While experimental NMR or mass spectra for this compound are unavailable, analogous structures exhibit characteristic signals. For example, the thiadiazole ring in similar compounds shows ¹H-NMR resonances at δ 8.2–8.5 ppm for ring protons, while the thiophene moiety resonates at δ 6.9–7.3 ppm.
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InChI Key: Computed as
RCIMXESZMOBKHU-UHFFFAOYSA-N(derived from PubChem’s algorithm for related thiadiazole-sulfonamides) .
Table 1: Key Physicochemical Properties
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key intermediates:
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5-(Ethylthio)-1,3,4-thiadiazol-2-amine: Synthesized via cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by ethylation .
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5-(N-(Thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxylic acid: Prepared by sulfonation of furan-2-carboxylic acid using chlorosulfonic acid, followed by amidation with thiophen-2-ylmethanamine.
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Amide Coupling: The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to join the thiadiazole amine and carboxylic acid intermediate.
Critical Reaction Parameters
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Sulfonation Efficiency: Optimal sulfonation of the furan ring requires controlled temperatures (0–5°C) to prevent over-sulfonation.
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Amidation Yield: Reported yields for analogous couplings range from 72% to 85%, depending on solvent polarity (e.g., DMF > THF).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiadiazole synthesis | CS₂, EtSH, KOH, ethanol, reflux | 68% |
| Sulfamoyl introduction | ClSO₃H, −15°C, then NH₂CH₂-thiophene | 76% |
| Amide coupling | EDC, HOBt, DMF, rt, 24h | 82% |
Physicochemical and Pharmacokinetic Profiling
Metabolic Stability
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Cytochrome P450 Interactions: Thiophene rings are prone to epoxidation by CYP3A4, which may generate reactive metabolites.
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Glucuronidation: The furan oxygen and sulfamoyl group serve as sites for Phase II conjugation, enhancing excretion .
Hypothesized Pharmacological Activities
Anticancer Mechanisms
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Topoisomerase Inhibition: Thiadiazoles intercalate DNA and stabilize topoisomerase II-DNA complexes, inducing apoptosis .
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Kinase Modulation: Sulfamoyl-furan derivatives demonstrate IC₅₀ values <1 µM against VEGFR-2 in preclinical models.
Table 3: Predicted Biological Targets
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